molecular formula C23H20N4O2 B4507414 2-(2-furyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline

2-(2-furyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B4507414
M. Wt: 384.4 g/mol
InChI Key: WKRIBQZMBRCUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15862589 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by 1H, 13C NMR, IR, UV/Vis, and fluorescence spectroscopy, exhibit spectroscopic properties that make them potential applications as DNA-specific fluorescent probes. Their interaction with ct-DNA, studied by fluorescence spectroscopy, revealed significantly enhanced fluorescence emission intensity, suggesting their utility in DNA detection (Perin et al., 2011).

Antagonists for 5-HT7 Receptors

A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands for the 5-HT7 receptors, aiming to elucidate the structural features affecting their binding affinity. These compounds, including models with quinoline and pyrimidine moieties, were evaluated for their binding affinity to the 5-HT7 receptor. Specific structural changes were associated with substantial increases in binding affinity, demonstrating the critical role of the 4-(3-furyl) moiety for the 5-HT7 binding affinity of substituted pyrimidines. These findings suggest the therapeutic potential of these compounds in treating disorders related to the 5-HT7 receptor (Strekowski et al., 2016).

Antibacterial Agents

The synthesis of hydrogenated furyl-substituted furo[3,2-c]quinolines, pyrano[3,2-c]quinolines, and 4-ethoxy-and 4-(2-oxopyrrolidin-1-yl)quinolines has been developed. These compounds, upon reaction with acryloyl chloride and maleic anhydride, produce epoxyisoindolo[2,1-a]quinoline derivatives. These derivatives demonstrate potential as antibacterial agents, highlighting the versatility of quinoline compounds in developing new antimicrobial treatments (Zubkov et al., 2007).

Properties

IUPAC Name

[2-(furan-2-yl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-23(27-13-11-26(12-14-27)22-9-3-4-10-24-22)18-16-20(21-8-5-15-29-21)25-19-7-2-1-6-17(18)19/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRIBQZMBRCUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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